Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a benzyl group, a chlorobenzyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups are introduced through nucleophilic substitution reactions, often using benzyl chloride and 4-chlorobenzyl chloride in the presence of a base.
Acetylation: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride.
Coupling with Ethyl 4-aminobenzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and chlorobenzyl positions, leading to the formation of benzaldehyde and chlorobenzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Benzaldehyde and chlorobenzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied and could include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared to other compounds with similar structural features:
Ethyl 4-({[1-benzyl-3-(4-methylbenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
Ethyl 4-({[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
Ethyl 4-({[1-benzyl-3-(4-nitrobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: The nitro group introduces additional reactivity, particularly in redox reactions.
These comparisons highlight the uniqueness of this compound, particularly in terms of its potential reactivity and applications.
Properties
Molecular Formula |
C28H26ClN3O4S |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-3-[(4-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26ClN3O4S/c1-2-36-27(35)21-10-14-23(15-11-21)30-25(33)16-24-26(34)32(18-19-6-4-3-5-7-19)28(37)31(24)17-20-8-12-22(29)13-9-20/h3-15,24H,2,16-18H2,1H3,(H,30,33) |
InChI Key |
IDXHWIHJVNXJOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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